molecular formula C7H7N3O3S B12900633 7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine

7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine

Cat. No.: B12900633
M. Wt: 213.22 g/mol
InChI Key: HTEYFANENDARCK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-amino-3-nitrobenzenesulfonamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific methylsulfonyl substitution, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H7N3O3S

Molecular Weight

213.22 g/mol

IUPAC Name

4-methylsulfonyl-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C7H7N3O3S/c1-14(11,12)5-3-2-4(8)6-7(5)10-13-9-6/h2-3H,8H2,1H3

InChI Key

HTEYFANENDARCK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C2=NON=C12)N

Origin of Product

United States

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